molecular formula C19H18N4O2S B10889317 (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

(2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Cat. No.: B10889317
M. Wt: 366.4 g/mol
InChI Key: WNDIDGUEWXLWMR-YBEGLDIGSA-N
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Description

The compound (2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one is a complex organic molecule with potential applications in various scientific fields. Its unique structure, which includes a pyrazole ring, a thiazole ring, and a benzoxadiazocin core, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole and thiazole rings, followed by their integration into the benzoxadiazocin core. Common reagents used in these reactions include ethyl hydrazine, thioamides, and various aldehydes. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.

    Biology: As a probe for investigating biological pathways and interactions, particularly those involving the pyrazole and thiazole rings.

    Medicine: As a potential therapeutic agent, given its complex structure and potential bioactivity. It could be explored for its effects on various biological targets.

    Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrazole and thiazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The benzoxadiazocin core may also play a role in these interactions, contributing to the compound’s overall bioactivity. Detailed studies are needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(1-methyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one
  • (2Z)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one

Uniqueness

The unique combination of the pyrazole, thiazole, and benzoxadiazocin rings in this compound sets it apart from similar molecules. This structural uniqueness may confer distinct bioactivity and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

(13Z)-13-[(2-ethylpyrazol-3-yl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one

InChI

InChI=1S/C19H18N4O2S/c1-3-22-12(8-9-20-22)10-16-17(24)23-14-11-19(2,21-18(23)26-16)25-15-7-5-4-6-13(14)15/h4-10,14H,3,11H2,1-2H3/b16-10-

InChI Key

WNDIDGUEWXLWMR-YBEGLDIGSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C\2/C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)N3C4CC(N=C3S2)(OC5=CC=CC=C45)C

Origin of Product

United States

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